molecular formula C19H11Cl2F3N4O2 B12835343 (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone

(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone

Cat. No.: B12835343
M. Wt: 455.2 g/mol
InChI Key: GBNFARAKLPVJBU-YPXUMCKCSA-N
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Description

(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone is a complex organic compound characterized by its unique structure, which includes dichloropyridinyl and trifluoromethylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,5-dichloro-4-pyridinyl and 4-(trifluoromethyl)-2-pyridinyl derivatives, which are then coupled through various organic reactions. Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, and catalysts to facilitate the coupling and formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazono derivatives and pyridinyl-containing molecules, such as:

  • (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(methyl)-2-pyridinyl]hydrazono}ethanone
  • (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(ethyl)-2-pyridinyl]hydrazono}ethanone

Uniqueness

The uniqueness of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11Cl2F3N4O2

Molecular Weight

455.2 g/mol

IUPAC Name

(2E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]-2-[[4-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]ethanone

InChI

InChI=1S/C19H11Cl2F3N4O2/c20-14-8-25-9-15(21)18(14)30-13-3-1-11(2-4-13)16(29)10-27-28-17-7-12(5-6-26-17)19(22,23)24/h1-10H,(H,26,28)/b27-10+

InChI Key

GBNFARAKLPVJBU-YPXUMCKCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/NC2=NC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NNC2=NC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3Cl)Cl

Origin of Product

United States

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